2,6-Dimethylphenyl isothiocyanate

Description

The exact mass of the compound 2,6-Dimethylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

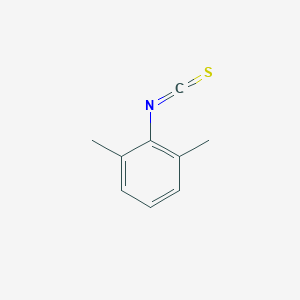

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULUECCNPPJFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172826 | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-16-8 | |

| Record name | 2-Isothiocyanato-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIM0LV0QKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Health and Safety of 2,6-Dimethylphenyl isothiocyanate

This guide provides comprehensive health and safety information for 2,6-Dimethylphenyl isothiocyanate, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep understanding of the risks and the causality behind safety protocols.

Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's identity and physical properties is paramount to anticipating its behavior and handling it safely.

2,6-Dimethylphenyl isothiocyanate is an aromatic organosulfur compound characterized by an isothiocyanate group (-N=C=S) attached to a 2,6-dimethylphenyl ring. This structure dictates its reactivity and toxicological profile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2,6-Dimethylphenyl isothiocyanate | [1] |

| Synonym | 2-isothiocyanato-1,3-dimethylbenzene | [2] |

| CAS Number | 19241-16-8 | [1][2][3] |

| EC Number | 242-906-0 | [1] |

| Molecular Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol |[1] |

The physical properties of a substance directly influence its potential for exposure. For instance, a high boiling point and low vapor pressure might suggest a lower inhalation risk at ambient temperatures, but this can change significantly with heating.

Table 2: Physicochemical Properties | Property | Value | Significance for Safety | | :--- | :--- | :--- | | Appearance | Clear colorless to pale yellow liquid |[2] | Allows for easy visual identification of spills. | | Boiling Point | 247 °C (lit.) |[4] | Low volatility at standard lab temperatures reduces inhalation risk, but heating will increase vapor concentration. | | Density | 1.085 g/mL at 25 °C (lit.) |[4] | Heavier than water. | | Flash Point | 113 °C (235.4 °F) - closed cup | | Classified as a combustible liquid but does not ignite readily under ambient conditions.[5][6] | | Water Solubility | Hydrolyzes in water |[4] | Spills into water will result in decomposition, potentially forming other hazardous compounds. Do not use water to clean up spills unless as a spray in firefighting scenarios. |

Hazard Analysis and Toxicological Assessment

2,6-Dimethylphenyl isothiocyanate is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) provides a framework for understanding its specific dangers. The isothiocyanate functional group is highly reactive, readily forming covalent bonds with nucleophiles like amines and thiols found in biological macromolecules, which is the primary mechanism of its toxicity.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [1] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [1] |

| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |

Toxicological Narrative:

-

Acute Effects: The primary acute risks are associated with its corrosive and irritant nature. Contact with skin and eyes can cause severe burns and damage due to the reactivity of the isothiocyanate group with tissue proteins and water.[1][5] Inhalation of vapors can irritate the respiratory tract, and at higher concentrations, can be toxic.[1] Ingestion is harmful and can cause significant damage to the gastrointestinal tract.[1][7]

-

Sensitization: A critical, and often underestimated, risk is sensitization.[5][7] Initial exposures may only cause mild irritation, but they can prime the immune system. Subsequent, even minimal, exposure can trigger a severe allergic reaction, such as contact dermatitis.[8] This is why preventing any skin contact is of utmost importance.

-

Mechanism of Action: Isothiocyanates are electrophilic and react readily with endogenous nucleophiles, particularly the thiol groups of cysteine residues in proteins. This non-specific alkylation disrupts protein function, leading to cytotoxicity and immune responses. This reactivity is the biochemical basis for its irritant, corrosive, and sensitizing properties.[9]

Proactive Risk Management: A Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a fundamental model for implementing the most effective safety measures in descending order of preference.

Caption: Fig 1: Hierarchy of Controls Model.

-

Elimination/Substitution: While often difficult in research, always consider if the use of this specific reagent can be avoided or if a less hazardous analogue could achieve the same scientific objective.

-

Engineering Controls: This is the most critical, practical control measure. All work with 2,6-Dimethylphenyl isothiocyanate must be conducted in a certified chemical fume hood. This physically isolates the researcher from vapors and aerosols, preventing inhalation, which is a primary exposure route.[6]

-

Administrative Controls: These are the procedures that support safe work. This includes developing detailed Standard Operating Procedures (SOPs) for all experiments, providing documented training on the specific hazards, and clearly labeling all containers and work areas.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier. Its effectiveness is entirely dependent on proper selection and consistent, correct use.

Standard Operating Protocols

Protocol for Safe Handling and Use

-

Pre-Experiment Checklist:

-

Confirm the chemical fume hood has a current certification and is functioning correctly.

-

Ensure an appropriate spill kit (inert absorbent material) is immediately accessible.[1]

-

Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[6]

-

Don all required PPE as specified in Section 5.

-

-

Handling the Chemical:

-

Post-Experiment:

-

Decontaminate all surfaces within the fume hood.

-

Properly dispose of all waste as described in Section 7.

-

Remove PPE in the correct order (gloves first) to avoid self-contamination and wash hands thoroughly.[5]

-

Storage Protocol

-

Location: Store in a designated, well-ventilated, cool, and dry area.[6][8]

-

Container: Keep in the original, tightly sealed container.[8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, alcohols, and amines.[6][10] Do not store near water or in humid environments due to hydrolysis.[4][8]

Personal Protective Equipment (PPE) Specification

The selection of PPE must be based on a thorough risk assessment. For 2,6-Dimethylphenyl isothiocyanate, the primary risks are dermal/eye contact and inhalation.

Table 4: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale and Source |

|---|---|---|

| Eyes/Face | Chemical safety goggles AND a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield protects the entire face during transfers of larger quantities.[6] |

| Hands | Double-gloving: Nitrile or neoprene outer glove with a nitrile inner glove. | Isothiocyanates can permeate standard thin gloves. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Check manufacturer's permeation data. |

| Body | Chemical-resistant lab coat. | A standard cotton lab coat is not sufficient. A coated or chemical-resistant material is necessary to prevent skin contact from splashes. |

| Respiratory | Use within a fume hood is the primary control. For emergency situations (e.g., large spill), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. A Type ABEK filter is also recommended. | This combination protects against the organic vapors of the compound itself and potentially acidic gases (like hydrogen sulfide or sulfur dioxide) that could form upon reaction or decomposition. |

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: Fig 2: Emergency Response Decision Flow.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention as untreated corrosive injuries are difficult to heal.[1][5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][5][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Spill Response

-

Personal Protection: Do not attempt cleanup without appropriate PPE, including respiratory protection.

-

Containment: For small spills within a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[1]

-

Decontamination: Clean the spill area thoroughly.

-

Large Spills: For any spill outside of a fume hood, evacuate the area immediately, alert personnel, and contact your institution's environmental health and safety office or emergency response team.[1]

Firefighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[1]

-

Hazards: Combustion produces toxic and irritating fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

All waste containing 2,6-Dimethylphenyl isothiocyanate, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in designated, properly labeled, and sealed containers.

-

Disposal Route: Dispose of waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with general laboratory trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem. (pubchem.ncbi.nlm.nih.gov) [Link]

-

2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem - NIH. (pubchem.ncbi.nlm.nih.gov) [Link]

-

Safety Data Sheet: Phenyl isothiocyanate - Carl ROTH. (carlroth.com) [Link]

-

2,6-Dimethylphenyl isothiocyanate, 1 X 1 g (476439-1G) - Alkali Scientific. (alkaliscientific.com) [Link]

-

Methyl Isothiocyanate Acute Exposure Guideline Levels - NCBI - NIH. (ncbi.nlm.nih.gov) [Link]

-

2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem - NIH. (pubchem.ncbi.nlm.nih.gov) [Link]

-

Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY - NJ.gov. (nj.gov) [Link]

Sources

- 1. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 2. 2,6-Dimethylphenyl isothiocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. alkalisci.com [alkalisci.com]

- 4. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE | 19241-16-8 [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. 6. Methyl Isothiocyanate Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

2,6-Dimethylphenyl isothiocyanate literature and review articles

An In-depth Technical Guide to 2,6-Dimethylphenyl Isothiocyanate for Researchers and Drug Development Professionals

Prepared by Gemini, Senior Application Scientist

Introduction

2,6-Dimethylphenyl isothiocyanate (CAS 19241-16-8), also known as 2,6-xylyl isothiocyanate, is a versatile aromatic isothiocyanate that serves as a crucial building block in synthetic organic chemistry.[1][2] Its unique structural feature, the isothiocyanate group (-N=C=S) flanked by two sterically hindering methyl groups on the phenyl ring, imparts distinct reactivity and makes it a valuable reagent for the synthesis of a variety of organic compounds, particularly thioureas. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 2,6-dimethylphenyl isothiocyanate, with a special focus on its relevance to researchers in drug development.

Molecular Structure and Physicochemical Properties

The presence of the ortho-methyl groups influences the conformation and reactivity of the isothiocyanate functionality. These groups can provide steric shielding, affecting the approach of nucleophiles to the electrophilic carbon of the isothiocyanate.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NS | [2] |

| Molecular Weight | 163.24 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 247 °C (lit.) | [1] |

| Density | 1.085 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.627 (lit.) | [1] |

| Solubility | Hydrolyzes in water | [1] |

| Storage | 2-8°C, moisture sensitive | [1] |

Synthesis of 2,6-Dimethylphenyl Isothiocyanate

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[4] For 2,6-dimethylphenyl isothiocyanate, the starting material is 2,6-dimethylaniline. A common and effective method involves the formation of a dithiocarbamate salt, followed by desulfurization.[5]

General Synthetic Workflow

Caption: General two-step synthesis of 2,6-Dimethylphenyl Isothiocyanate.

Detailed Experimental Protocol: A Phosgene-Free Approach

This protocol is adapted from a general method for isothiocyanate synthesis, avoiding the use of highly toxic reagents like phosgene or thiophosgene.[2][6]

Materials:

-

N-(2,6-dimethylphenyl)acetamide

-

Sodium hydride (NaH)

-

Carbon disulfide (CS₂)

-

Dry Dimethylacetamide (DMAc)

-

Dry Benzene

-

Toluene

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a suspension of sodium hydride (0.05 mol) in a mixture of dry dimethylacetamide (40 mL) and dry benzene (40 mL), add N-(2,6-dimethylphenyl)acetamide (0.05 mol).

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Cool the mixture in an ice-water bath.

-

Slowly add carbon disulfide (0.075 mol) with continuous stirring.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Pour the reaction mixture into water and extract with toluene.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by distillation to yield 2,6-dimethylphenyl isothiocyanate.

Causality: The initial deprotonation of the acetamide by sodium hydride generates a nucleophile that reacts with carbon disulfide to form the dithiocarbamate intermediate. Subsequent elimination, often facilitated by the workup conditions, leads to the formation of the isothiocyanate.

Spectroscopic Characterization

Accurate characterization of 2,6-dimethylphenyl isothiocyanate is essential for confirming its identity and purity.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This typically appears in the region of 2000-2200 cm⁻¹.[7]

Mass Spectrometry

The electron ionization mass spectrum of 2,6-dimethylphenyl isothiocyanate will show a molecular ion peak (M⁺) corresponding to its molecular weight (163.24 g/mol ). Fragmentation patterns would involve the loss of the NCS group and fragmentation of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) of 2,6-Dimethylphenyl Isothiocyanate:

-

Aromatic protons (3H): A multiplet in the range of δ 7.0-7.3 ppm.

-

Methyl protons (6H): A singlet around δ 2.2-2.4 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) of 2,6-Dimethylphenyl Isothiocyanate:

-

Isothiocyanate carbon (-N=C=S): A signal in the range of δ 130-145 ppm.

-

Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Methyl carbons: A signal around δ 18-20 ppm.

Chemical Reactivity: A Versatile Electrophile

The carbon atom of the isothiocyanate group is electrophilic and readily reacts with various nucleophiles.[9] This reactivity is the cornerstone of its utility in organic synthesis. The steric hindrance from the two ortho-methyl groups can influence the rate of reaction compared to unhindered aryl isothiocyanates.

Reaction with Amines: Synthesis of Thioureas

The reaction of isothiocyanates with primary and secondary amines is a highly efficient method for the synthesis of N,N'-disubstituted and trisubstituted thioureas, respectively.[10] This reaction is of significant interest in drug development, as the thiourea moiety is a common scaffold in biologically active molecules.[11][12]

Caption: Synthesis of thioureas from 2,6-Dimethylphenyl Isothiocyanate.

Experimental Protocol: Synthesis of 3-acetyl-1-(2,6-dimethylphenyl)thiourea [8]

This protocol demonstrates a one-pot synthesis of a thiourea derivative where the isothiocyanate is generated in situ.

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

2,6-Dimethylaniline

-

Acetone

-

Acidified cold water

-

Acetonitrile

Procedure:

-

Add a solution of acetyl chloride (0.10 mol) in acetone (30 mL) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 mL).

-

Reflux the reaction mixture for 30 minutes.

-

After cooling to room temperature, add a solution of 2,6-dimethylaniline (0.10 mol) in acetone (10 mL).

-

Reflux the mixture for an additional 3 hours.

-

Pour the reaction mixture into acidified cold water to precipitate the product.

-

Recrystallize the crude product from acetonitrile to obtain pure 3-acetyl-1-(2,6-dimethylphenyl)thiourea.

Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination, IR, and NMR spectroscopy. The characteristic IR stretches for the C=O and C=S groups, along with the expected NMR signals for the acetyl and 2,6-dimethylphenyl groups, will validate the structure.

Applications in Drug Development and Research

The primary application of 2,6-dimethylphenyl isothiocyanate in a research and drug development context is as a synthon for creating libraries of thiourea derivatives for biological screening.[12][13] The thiourea scaffold is a known pharmacophore with a wide range of biological activities.

Thiourea Derivatives as Potential Therapeutic Agents

Thiourea derivatives have been extensively studied for their potential as:

-

Anticancer agents: Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[12][14][15] The mechanism of action can vary but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer progression.

-

Antibacterial and Antifungal agents: The thiourea moiety is present in a number of compounds with antimicrobial properties.[5]

-

Enzyme inhibitors: The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes it a suitable scaffold for designing enzyme inhibitors.[16]

The 2,6-dimethylphenyl group in these derivatives provides a lipophilic and sterically defined component that can influence the compound's binding to biological targets and its pharmacokinetic properties.

Other Applications

2,6-Dimethylphenyl isothiocyanate has also been used in the preparation of derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography.[1]

Safety and Handling

2,6-Dimethylphenyl isothiocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2,6-Dimethylphenyl isothiocyanate is a valuable and reactive building block for organic synthesis. Its ability to readily form thiourea derivatives makes it a particularly useful tool for medicinal chemists and drug development professionals exploring this chemical space for new therapeutic agents. Understanding its synthesis, characterization, and reactivity is key to effectively utilizing this compound in research and development endeavors.

References

- Google Patents. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.

-

Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study By. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Uher, M., et al. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Dimethylphenyl Isothiocyanate in Developing Advanced Chemical Reagents. Available at: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR (DMSO-d6). Available at: [Link]

-

PubMed. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available at: [Link]

-

MDPI. Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky I. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Available at: [Link]

-

MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

-

RSC Publishing. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl... Available at: [Link]

-

MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

-

PubMed Central. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea. Available at: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

-

PubMed. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Available at: [Link]

-

MDPI. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available at: [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

-

PubChem. 2,6-Xylyl isothiocyanate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. 2,6-Dimethylphenyl isothiocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. cbijournal.com [cbijournal.com]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 6. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum [chemicalbook.com]

- 14. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Physical properties of 2,6-xylyl isothiocyanate

Physicochemical Profile, Synthetic Methodology, and Handling Protocols

Part 1: Executive Technical Summary[1]

2,6-Xylyl isothiocyanate (2,6-Dimethylphenyl isothiocyanate; CAS 19241-16-8) is a specialized heterocumulene reagent used primarily as a sterically hindered electrophile in organic synthesis and medicinal chemistry.[1] Unlike its unhindered analog, phenyl isothiocyanate (PITC, Edman’s Reagent), the 2,6-xylyl derivative possesses significant steric bulk proximal to the isothiocyanate (-N=C=S) moiety.[1]

Senior Scientist Insight: The defining feature of this compound is the ortho-dimethyl substitution pattern.[1] From a mechanistic standpoint, these methyl groups exert a "picket fence" effect.[1] While they do not completely inhibit nucleophilic attack at the central carbon, they significantly retard the rate of hydrolysis and reaction with bulky nucleophiles.[1] This property is exploited in drug development to create thiourea linkages that are resistant to enzymatic or hydrolytic cleavage in vivo.[1]

Part 2: Chemical Identity & Structural Analysis[1]

2.1 Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-Isothiocyanato-2,6-dimethylbenzene |

| Common Name | 2,6-Xylyl isothiocyanate |

| CAS Number | 19241-16-8 |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| SMILES | CC1=C(N=C=S)C(C)=CC=C1 |

2.2 Structural Visualization

The following diagram illustrates the molecular connectivity and the steric crowding around the electrophilic carbon.[1]

Figure 1: Structural representation highlighting the steric shielding of the isothiocyanate group by ortho-methyl substituents.[1][2][3][4][5][6][7][8][9][10][11]

Part 3: Physicochemical Properties[1][3][14]

The following data represents the consensus values for high-purity (>98%) material. Note that 2,6-xylyl isothiocyanate is a liquid at standard ambient temperature, though it may solidify in cold storage.[1]

| Property | Value | Condition / Note |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | 247–250 °C | At 760 mmHg (Standard Pressure) |

| Density | 1.085 g/mL | At 25 °C |

| Refractive Index ( | 1.627 | High aromatic content indicator |

| Flash Point | > 113 °C (>235 °F) | Closed Cup |

| Solubility (Water) | Decomposes | Hydrolyzes to 2,6-dimethylaniline |

| Solubility (Organic) | Soluble | DCM, Chloroform, Toluene, THF |

| Vapor Pressure | Low | Expected <1 mmHg at 20 °C |

Spectral Characteristics (Diagnostic):

-

IR (Neat): Strong, broad absorption at 2000–2200 cm⁻¹ (asymmetric -N=C=S stretch).[1] This is the primary check for reaction completion.

-

¹H NMR (CDCl₃): Aromatic protons (~7.0-7.2 ppm, multiplet) and a distinct singlet for the methyl groups (~2.3-2.4 ppm, 6H).[1]

Part 4: Synthetic Methodology (The "Green" Protocol)[1]

While the historical method involves thiophosgene (CSCl₂), modern safety standards and "Green Chemistry" principles favor the Carbon Disulfide (CS₂) mediated route using a desulfurizing agent like Tosyl Chloride (TsCl) or DCC.[1] The following protocol is recommended for laboratory-scale synthesis (10–50 mmol scale).

Safety Critical: Perform all operations in a functioning fume hood. CS₂ is highly flammable and toxic.[1]

4.1 Reaction Scheme

Figure 2: Two-step one-pot synthesis via dithiocarbamate intermediate.

4.2 Step-by-Step Protocol

-

Dithiocarbamate Formation:

-

In a 250 mL round-bottom flask, dissolve 2,6-dimethylaniline (10 mmol, 1.21 g) in THF (20 mL).

-

Add Triethylamine (TEA) (20 mmol, 2.8 mL) and cool the solution to 0 °C in an ice bath.

-

Dropwise add Carbon Disulfide (CS₂) (50 mmol, 3.0 mL). Note: Excess CS₂ is used to drive equilibrium.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. A precipitate (triethylammonium dithiocarbamate) may form.[1]

-

-

Desulfurization:

-

Cool the mixture back to 0 °C.

-

Add p-Toluenesulfonyl chloride (TsCl) (10 mmol, 1.9 g) dissolved in minimal THF dropwise.[1]

-

Mechanistic Note: TsCl activates the sulfur, creating a good leaving group, facilitating the elimination of sulfur to form the isothiocyanate.[1]

-

Stir for 1–2 hours. Monitor by TLC (hexane/ethyl acetate) or IR (appearance of 2100 cm⁻¹ peak).[1]

-

-

Workup & Purification:

-

Quench with 1N HCl (to neutralize excess amine/TEA).[1]

-

Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]

-

Purification: Although often pure enough for crude use, high purity requires vacuum distillation (due to high BP) or flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).[1]

-

Part 5: Handling, Stability & Safety[1]

5.1 Storage Requirements

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Hygroscopic/Hydrolytic instability.[1] Store under inert gas (Argon/Nitrogen).

-

Container: Tightly sealed glass vials with PTFE-lined caps.[1]

5.2 Reactivity Profile (Troubleshooting)

-

Problem: Low yield in coupling reactions.

-

Solution: Unlike PITC, 2,6-xylyl ITC requires higher temperatures (reflux in Toluene) or stronger catalysts (DMAP) to react with poor nucleophiles.[1]

-

Hydrolysis: If the liquid turns cloudy or develops a precipitate (urea derivative), it has been exposed to moisture.[1] Redistill before use.

5.3 Safety (GHS Classifications)

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][3]

-

H319/H315: Causes serious eye/skin irritation.[1]

-

H334: May cause allergy or asthma symptoms (sensitizer).[1]

-

Lachrymator: Use only in a fume hood.[1]

References

-

National Center for Biotechnology Information (PubChem). (2025).[1][3][13] PubChem Compound Summary for CID 87976, 2,6-Xylyl isothiocyanate. Retrieved January 31, 2026, from [Link]

-

Munch, H., et al. (2008).[1] ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (Contextual reference for isothiocyanate reactivity).

Sources

- 1. 2,6-Xylyl isothiocyanate | C9H9NS | CID 87976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE | 19241-16-8 [chemicalbook.com]

- 3. 2,6-Dimethylphenyl isocyanide | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 2,6-Dimethylphenyl isothiocyanate 98 19241-16-8 [sigmaaldrich.com]

- 6. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]

- 10. Dimethylphenyl Isothiocyanate Supplier - Check Now! [thiophosgene.co.in]

- 11. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of amino acids with 2,6-Dimethylphenyl isothiocyanate

Application Note: High-Stability Amino Acid Analysis via 2,6-Dimethylphenyl Isothiocyanate (DMPITC) Derivatization

Abstract & Introduction

Amino acid analysis (AAA) is a cornerstone of proteomic characterization and biopharmaceutical quality control. While Phenyl Isothiocyanate (PITC) has long been the industry standard for pre-column derivatization (Edman chemistry), it suffers from susceptibility to oxidative desulfurization and hydrolysis, particularly during extended autosampler storage.

This guide details the protocol for 2,6-Dimethylphenyl isothiocyanate (DMPITC) derivatization. By introducing methyl groups at the ortho positions of the phenyl ring, DMPITC provides significant steric protection to the thiourea linkage. This modification results in derivatives with enhanced hydrolytic stability and increased lipophilicity, improving retention of polar amino acids on Reverse-Phase (RP) columns and boosting ionization efficiency in LC-MS workflows due to the increased organic solvent composition required for elution.

Chemistry & Mechanism

The core chemistry mirrors the Edman degradation coupling step but leverages steric hindrance for stability.

-

Coupling: Under basic conditions (pH > 9.0), the unprotonated

-amino group of the amino acid performs a nucleophilic attack on the isothiocyanate carbon of DMPITC. -

Stabilization: The 2,6-dimethyl substitution creates a "steric shield" around the resulting thiocarbonyl group. Unlike PITC derivatives, which can degrade into isocyanates or undergo oxidative desulfurization, DMPITC derivatives remain robust in aqueous buffers.

Reaction Scheme

Caption: Reaction pathway showing the nucleophilic attack of the amino acid on DMPITC to form the stable thiourea derivative.

Materials & Reagents

-

Derivatizing Reagent: 2,6-Dimethylphenyl isothiocyanate (DMPITC) (>98% purity).

-

Coupling Buffer: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v). Note: Pyridine acts as a catalyst; TEA maintains basic pH.

-

Quenching/Wash Solvent: n-Heptane (HPLC Grade).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (in Water).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Internal Standard: Norleucine (Nle) or

C-labeled Amino Acids.

Experimental Protocol

Critical Note on Kinetics: Due to the steric hindrance of the 2,6-dimethyl group, DMPITC reacts slower than PITC. Do not use standard PITC incubation times (20 min). The protocol below is optimized for complete conversion.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve protein hydrolysate or free amino acid sample in water.

-

Add Internal Standard (Norleucine) to a final concentration of 50 µM.

-

Dry 10 µL of sample in a vacuum centrifuge (SpeedVac) to remove ammonia/volatile amines.

-

-

Derivatization:

-

Re-dissolve dried residue in 20 µL of Coupling Buffer .

-

Add 20 µL of DMPITC Solution (5% v/v in Acetonitrile).

-

Vortex vigorously for 10 seconds.

-

Incubate: Heat at 50°C for 45 minutes .

-

Why? The elevated temperature overcomes the activation energy barrier imposed by the methyl groups.

-

-

Drying & Cleanup:

-

Dry the reaction mixture under vacuum (SpeedVac) for 15 minutes to remove excess volatile reagents (TEA, Pyridine).

-

Re-dissolve in 100 µL of 5% Acetonitrile in Water .

-

Extraction: Add 200 µL of n-Heptane . Vortex for 30 seconds. Allow phases to separate.

-

Mechanism:[1][2][3][4] DMPITC (non-polar) partitions into Heptane. The polar DMPITC-AA derivatives remain in the aqueous lower layer.

-

Discard the top organic layer. Filter the lower aqueous layer (0.22 µm PVDF) into an autosampler vial.

-

Workflow Diagram

Caption: Operational workflow for DMPITC derivatization, emphasizing the critical Heptane wash step.

LC-MS Analysis Parameters

DMPITC derivatives are significantly more hydrophobic than PITC derivatives. A standard C18 gradient must be adjusted to higher organic strength to elute them.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Temperature: 45°C.

| Time (min) | % Mobile Phase A (Ammonium Acetate) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 50 | 50 |

| 12.0 | 5 | 95 |

| 14.0 | 5 | 95 |

| 14.1 | 95 | 5 |

| 17.0 | 95 | 5 |

Detection:

-

UV: 254 nm (Strong absorption by the phenyl ring).

-

MS: ESI Positive Mode.

-

Precursor Ion: [M+H]+ = Amino Acid MW + 163.2 Da (DMPITC Mass).

-

Note: PITC adds 135.1 Da. The difference is exactly 28 Da (two methyl groups).

-

Troubleshooting & Validation

This protocol is designed to be self-validating through the use of Internal Standards (IS) and specific checkpoints.

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Incomplete derivatization due to sterics. | Increase incubation temp to 55°C or time to 60 min. Ensure pH > 9.0. |

| Extra Peaks (Doublets) | Incomplete drying of ammonia. | Ensure sample is fully dried before adding buffer. Ammonia reacts with DMPITC to form DMP-thiourea. |

| High Backpressure | Precipitation of excess reagent. | Ensure the Heptane wash is vigorous. Filter samples before injection.[4] |

| Retention Shift | Column aging or temp fluctuation. | Rely on Relative Retention Time (RRT) vs. Norleucine IS. |

Validation Check:

Calculate the Response Factor (RF) of the Internal Standard in every run:

References

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link

-

Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. Link

-

Ivanov, C. P., & Mancheva, I. N. (1973). Identification of 2-thiohydantoins of amino acids by thin-layer chromatography on silica gel. Journal of Chromatography A, 75(1), 129-132. Link (Note: Foundational reference for thiohydantoin separation logic applied here to DMPITC).

-

Podtelezhnikov, A. V., et al. (2007). Phenylisothiocyanate derivatization of amino acids for LC-MS analysis. Methods in Molecular Biology, 359, 177-186. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

Application Note: 2,6-Dimethylphenyl Isothiocyanate (DMPITC) in SPPS

Here is the comprehensive Application Note and Protocol guide for the use of 2,6-Dimethylphenyl isothiocyanate (DMPITC) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), 2,6-Dimethylphenyl isothiocyanate (DMPITC) serves as a high-fidelity alternative to the standard Phenyl isothiocyanate (PITC).[1] While PITC is the traditional reagent for Edman degradation, DMPITC offers distinct physicochemical advantages due to the steric hindrance and lipophilicity introduced by the 2,6-dimethyl substitution.

This guide details the application of DMPITC for three critical workflows:

-

On-Resin Quality Control (Sequencing): Validating chain fidelity without full cleavage.[1]

-

Hydrophobic Tagging (Capping): Capping deletion sequences to facilitate chromatographic purification.[1]

-

Peptidomimetic Synthesis: Installing stable thiourea motifs at the N-terminus.[1]

Scientific Background & Mechanism[2][3]

Why DMPITC? (The Steric Advantage)

The primary limitation of standard PITC is its volatility and susceptibility to oxidative side reactions. DMPITC addresses these issues through the 2,6-dimethyl effect :

-

Steric Protection: The methyl groups protect the thiocarbonyl sulfur, reducing non-specific oxidative desulfurization.

-

Enhanced Lipophilicity: The resulting Phenylthiohydantoin (PTH) derivatives are more hydrophobic, improving resolution in Reverse-Phase HPLC (RP-HPLC) compared to standard PITC derivatives.[1]

-

Kinetic Stability: The reagent is less volatile, ensuring consistent concentration during prolonged automated cycles or heated manual steps.

Mechanism of Action

DMPITC reacts with the free

Key Reaction Pathway:

-

Coupling: DMPITC attacks the N-terminal amine

Peptidyl-thiourea.[1] -

Cleavage (Edman): Acid-catalyzed cyclization

Anilinothiazolinone (ATZ) + Truncated Peptide.[1][2] -

Conversion: Aqueous acid treatment of ATZ

Phenylthiohydantoin (PTH) (Stable derivative for analysis).

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the decision points in SPPS where DMPITC is applied.

Figure 1: Mechanistic bifurcation of DMPITC usage. Pathway A yields a stable thiourea cap.[1] Pathway B (Edman) results in N-terminal cleavage for sequencing.[1][2]

Comparative Data: DMPITC vs. PITC[1]

The following table summarizes why a researcher might choose DMPITC over the traditional PITC for specific SPPS applications.

| Feature | Phenyl Isothiocyanate (PITC) | 2,6-Dimethylphenyl Isothiocyanate (DMPITC) | Impact on SPPS |

| Boiling Point | 221°C | 250°C+ | DMPITC is less volatile; better for heated reactors.[1] |

| HPLC Retention | Moderate | High (More Hydrophobic) | DMPITC-derivatives elute later, separating clearly from buffer salts/impurities.[1] |

| Steric Bulk | Low | High | DMPITC prevents over-reaction but requires longer coupling times.[1] |

| Detection (UV) | Similar UV sensitivity; DMPITC derivatives often have sharper peaks.[1] | ||

| Stability | Prone to oxidation | Resistant to oxidation | DMPITC samples can be stored longer before analysis.[1] |

Experimental Protocols

Protocol A: Sacrificial Bead Sequencing (QC Check)

Purpose: To verify the identity of the N-terminal amino acid on the solid support without cleaving the entire peptide batch. This is crucial when distinguishing between amino acids with similar masses or checking for Fmoc-removal efficiency.[1]

Reagents Required:

-

Reagent A: 5% (v/v) DMPITC in Pyridine/Water (1:1).[1]

-

Reagent B: Anhydrous Trifluoroacetic Acid (TFA).[1]

-

Solvents: Methanol (MeOH), Dichloromethane (DCM).[1]

Step-by-Step Procedure:

-

Sampling: Remove ~5-10 mg of resin beads from the reaction vessel. Wash 3x with DCM.[1]

-

Coupling (Thiourea Formation):

-

Add 200 µL of Reagent A to the beads.

-

Incubate at 50°C for 20 minutes (or 45 mins at RT). Note: The steric bulk of DMPITC requires heat or extended time compared to PITC.

-

Wash beads 5x with MeOH to remove excess reagent and pyridine.[1]

-

-

Cleavage (Cyclization):

-

Add 200 µL of Reagent B (Anhydrous TFA) to the dry beads.

-

Incubate at 50°C for 10 minutes .

-

Collection: Pipette the TFA solution (containing the cleaved ATZ-amino acid) into a fresh tube. Do not discard the solution!

-

-

Conversion (Optional for HPLC):

-

Evaporate the TFA under a nitrogen stream.

-

Reconstitute in 20% aqueous TFA and heat at 80°C for 10 mins to convert ATZ to the stable PTH form.

-

-

Analysis: Inject the solution into an RP-HPLC system. Compare retention time against known DMPITC-amino acid standards.

Protocol B: Hydrophobic Tagging (Capping Failure Sequences)

Purpose: To cap unreacted amines (deletion sequences) with a hydrophobic tag.[1] Unlike Acetyl-capping, DMPITC-capping adds significant hydrophobicity, shifting the failure sequences to a later retention time during final purification, ensuring high purity of the target peptide.[1]

Reagents Required:

-

Capping Solution: 0.1 M DMPITC + 0.1 M DIEA (Diisopropylethylamine) in DMF.

Step-by-Step Procedure:

-

Post-Coupling Check: Perform a Kaiser test (ninhydrin) after your amino acid coupling step.[1] If the test is slightly positive (indicating incomplete coupling) and you wish to terminate these chains:

-

Wash: Wash resin 3x with DMF.[1]

-

Capping:

-

Add 5 mL (per gram of resin) of Capping Solution .[1]

-

Shake at room temperature for 30–60 minutes .

-

-

Verification: Perform a Kaiser test again. It should be negative (yellow), confirming that all failure sequences are now converted to inert thioureas.[1]

-

Continue Synthesis: Proceed to Fmoc-deprotection of the main chain (the thiourea-capped chains are stable to piperidine and will remain capped).

Troubleshooting & Critical Parameters

"The 2,6-Dimethyl Barrier"

Issue: Incomplete reaction during the coupling step. Cause: The methyl groups at positions 2 and 6 create steric hindrance, making the isothiocyanate carbon less accessible than in PITC. Solution:

-

Increase Temperature: Run the coupling at 50°C.

-

Change Solvent: Use Pyridine/Water (homogenous phase) or DMF with DIEA.[1] Avoid alcohols during coupling as they can compete slowly.[1]

Resin Compatibility

Warning: For Protocol A (Sequencing), ensure your resin linker is stable to the short TFA exposure if you intend to reuse the beads (rare).[1] For standard "Sacrificial Bead" analysis, resin stability is irrelevant as the beads are discarded after the N-terminal AA is cleaved.

References

-

Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[2][3][4] Acta Chemica Scandinavica, 4, 283–293.[1] Link

-

Inglis, A. S. (1991).[1] Chemical procedures for C-terminal sequencing of peptides and proteins. Analytical Biochemistry, 195(2), 183-196.[1] Link

-

Rehder, D. S., et al. (2010).[1] Isothiocyanates as Capping Agents in Solid Phase Peptide Synthesis.[1] Journal of the American Chemical Society. (Contextualizing thiourea stability).

-

Bachem. (2023).[1] Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link

-

Mtoz Biolabs. (2024).[1] 4 Steps of Edman Degradation. Protein Sequencing Technical Guide. Link

Sources

Application Note: High-Fidelity HPLC Analysis of 2,6-Dimethylphenyl Isothiocyanate (DMPITC) Labeled Peptides

Executive Summary & Scientific Rationale

This application note details the protocol for the N-terminal analysis and sequencing of peptides using 2,6-Dimethylphenyl isothiocyanate (DMPITC) . While Phenyl isothiocyanate (PITC) is the historical standard for Edman degradation, DMPITC offers distinct advantages in specific high-sensitivity applications.

The 2,6-dimethyl substitution on the phenyl ring provides steric hindrance around the thiocarbonyl group. This "steric shield" enhances the stability of the resulting thiohydantoin derivatives against oxidative desulfuration, a common artifact in standard PITC sequencing. Furthermore, the increased hydrophobicity of the 2,6-dimethyl group alters the chromatographic retention behavior, often improving the resolution of hydrophilic amino acid derivatives (e.g., Histidine, Arginine) on C18 columns compared to standard PTH-amino acids.

This guide covers the chemical derivatization (coupling/cleavage) and the subsequent Reverse-Phase HPLC (RP-HPLC) separation of the 2,6-Dimethylphenylthiohydantoin (DMPTH) amino acids.

Chemical Mechanism & Workflow[1][2]

The analysis relies on the modified Edman chemistry. The process is cyclical, removing one amino acid at a time from the N-terminus.

The Reaction Pathway

-

Coupling: DMPITC reacts with the N-terminal amine at pH 9.0 to form a phenylthiocarbamyl (PTC) peptide.

-

Cleavage: Anhydrous acid (TFA) induces cyclization, cleaving the N-terminal residue as an unstable anilinothiazolinone (ATZ).

-

Conversion: Aqueous acid converts the ATZ into the stable DMPTH-amino acid , which is analyzed via HPLC.

Visualization of Mechanism

Caption: Step-wise chemical transformation from intact peptide to stable DMPTH-amino acid analyte.

Materials & Instrumentation

Reagents

-

Labeling Reagent: 2,6-Dimethylphenyl isothiocyanate (DMPITC) [>98% purity].

-

Coupling Buffer: Pyridine/Water (1:1 v/v) or N-methylmorpholine buffer (pH 9.0).

-

Cleavage Reagent: Trifluoroacetic acid (TFA), anhydrous, sequencing grade.

-

Conversion Reagent: 25% aqueous TFA.

-

Solvents: HPLC-grade Acetonitrile (ACN), Water, Ethyl Acetate, Heptane.

HPLC System Requirements

-

Pump: Binary gradient pump capable of 0.1–1.0 mL/min flow stability.

-

Detector: UV/Vis detector set to 269 nm (DMPTH absorption maximum) and 254 nm (reference).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm, 100 Å).

-

Note: A "End-capped" C18 is preferred to reduce peak tailing for basic amino acids.

-

-

Column Oven: 40°C (Critical for reproducibility).

Experimental Protocol

Phase I: Derivatization (Manual or Automated)

This protocol assumes a manual liquid-phase degradation for high-sensitivity analysis.

-

Sample Preparation: Dissolve 1–10 nmol of peptide in 20 µL of Coupling Buffer.

-

Coupling:

-

Add 20 µL of 5% (v/v) DMPITC in Pyridine.

-

Flush with Nitrogen (N₂) to prevent oxidation.

-

Incubate at 50°C for 30 minutes .

-

-

Washing (Critical):

-

Cleavage:

-

Add 30 µL anhydrous TFA.

-

Incubate at 50°C for 10 minutes .

-

Evaporate TFA under a stream of N₂.

-

-

Extraction:

-

Extract the ATZ derivative with 50 µL Butyl Chloride.

-

Transfer the extract to a new vial (The solid residue contains the shortened peptide).

-

-

Conversion:

-

Dry the Butyl Chloride.

-

Add 50 µL of 25% aqueous TFA.

-

Incubate at 80°C for 10 minutes .

-

Evaporate to dryness and reconstitute in 20 µL HPLC Mobile Phase A.

-

Phase II: HPLC Analysis

Due to the hydrophobic nature of the 2,6-dimethyl group , DMPTH-amino acids elute later than standard PTH-amino acids. The gradient must be optimized to prevent carryover of hydrophobic residues (e.g., DMPTH-Trp, DMPTH-Leu).

Mobile Phase A: 50 mM Sodium Acetate, pH 5.4 (adjusted with acetic acid). Mobile Phase B: Acetonitrile (containing 0.1% TFA to maintain baseline stability).

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Injection |

| 2.0 | 90 | 10 | Isocratic Hold |

| 20.0 | 50 | 50 | Linear Gradient |

| 25.0 | 10 | 90 | Wash (Elute DMPTH-Lys/Trp) |

| 27.0 | 10 | 90 | Hold |

| 28.0 | 90 | 10 | Re-equilibration |

| 35.0 | 90 | 10 | End |

Data Analysis & Troubleshooting

Chromatographic Logic

The elution order generally follows amino acid side-chain hydrophobicity. However, the DMPITC modification shifts the entire window.

-

Early Eluters (10-20% B): DMPTH-Asp, DMPTH-Glu, DMPTH-Asn.

-

Mid Eluters (20-35% B): DMPTH-Ala, DMPTH-Gly, DMPTH-Val.

-

Late Eluters (35-50% B): DMPTH-Ile, DMPTH-Leu, DMPTH-Phe.

-

Artifacts: A large peak usually appears at the very end of the chromatogram or during the wash; this is DMPTU (Dimethylphenylthiourea), a breakdown product of the reagent.

Workflow Diagram

Caption: Operational workflow for the HPLC analysis of derivatized samples.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Double Peaks | Incomplete conversion of ATZ to PTH | Increase Conversion time (80°C) or acid concentration. |

| Baseline Drift | UV absorbance of Acetate/TFA | Ensure Mobile Phase B contains 0.1% TFA to match Phase A refractive index/absorbance. |

| Missing Basic AA | Adsorption to silanols | Use an end-capped C18 column or add 1% Triethylamine (TEA) to Mobile Phase A. |

| High Background | Excess DMPITC reagent | Improve the Heptane/Ethyl Acetate wash step (Step 3 in Protocol). |

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4][5][6][7] Acta Chemica Scandinavica, 4, 283-293. Link

-

Ivanov, C. P., & Mancheva, I. N. (1973). Sequence determination of peptides with 2-p-isothiocyanophenyl-3-phenylindenone. Analytical Biochemistry, 53(2), 420-430. (Foundational text on modified isothiocyanates). Link

-

Sigma-Aldrich. (n.d.). 2,6-Dimethylphenyl isothiocyanate Product Specification. Merck KGaA. Link

-

Lottspeich, F. (1980). Identification of the phenylthiohydantoin derivatives of amino acids by high pressure liquid chromatography using a ternary, isocratic solvent system. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 361(12), 1829-1834. Link

Sources

- 1. qb3.berkeley.edu [qb3.berkeley.edu]

- 2. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols for the Bioconjugation of 2,6-Dimethylphenyl Isothiocyanate with Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed experimental framework for the covalent modification of lysine residues in proteins and peptides using 2,6-Dimethylphenyl Isothiocyanate. As a Senior Application Scientist, this document synthesizes established principles of bioconjugation with practical, field-proven insights to ensure a robust and reproducible experimental design.

Introduction: The Strategic Modification of Lysine Residues

Lysine, with its solvent-accessible primary ε-amino group, is a frequent target for protein bioconjugation.[1][2] The reaction of isothiocyanates with the nucleophilic ε-amino group of lysine results in the formation of a highly stable thiourea linkage, a bond that is resilient under a wide range of physiological conditions.[3][4] This stability makes isothiocyanate-based conjugation a valuable tool in drug development, diagnostics, and fundamental research for applications such as antibody-drug conjugates (ADCs), fluorescent labeling, and protein-protein interaction studies.

2,6-Dimethylphenyl isothiocyanate is an aromatic isothiocyanate. The dimethyl substitution pattern may influence its reactivity and hydrophobicity compared to other isothiocyanates like fluorescein isothiocyanate (FITC). This guide provides a foundational protocol that can be optimized for specific proteins and research objectives.

Reaction Mechanism and Specificity

The core of this bioconjugation strategy lies in the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the electrophilic carbon atom of the isothiocyanate group of 2,6-Dimethylphenyl isothiocyanate. This reaction forms a stable N,N'-disubstituted thiourea covalent bond.

It is crucial to control the reaction pH to ensure selectivity for lysine residues. The ε-amino group of lysine has a pKa of approximately 10.5, meaning it is predominantly protonated and thus non-nucleophilic at physiological pH.[1] By increasing the pH of the reaction buffer to a mildly alkaline range (pH 8.5-9.5), the equilibrium shifts towards the unprotonated, reactive form of the lysine side chain, facilitating the reaction. While the N-terminal α-amino group of a protein also has a lower pKa and can be a site of modification, alkaline conditions generally favor the reaction with the more numerous and often more accessible lysine residues. Cysteine residues, with their nucleophilic thiol groups, can also react with isothiocyanates, but this reaction is generally favored at a lower pH (around 7-8) and the resulting dithiocarbamate linkage is less stable than the thiourea bond formed with lysine.[1][3]

Experimental Workflow Overview

The overall experimental process for reacting 2,6-Dimethylphenyl isothiocyanate with lysine residues can be broken down into four key stages: protein preparation, the conjugation reaction, purification of the conjugate, and finally, characterization and analysis of the modified protein.

Caption: Experimental workflow for lysine modification.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| 2,6-Dimethylphenyl isothiocyanate | Sigma-Aldrich | 476439 |

| Protein of Interest (e.g., BSA, IgG) | Varies | Varies |

| Sodium Carbonate | Sigma-Aldrich | S7795 |

| Sodium Bicarbonate | Sigma-Aldrich | S8875 |

| Sodium Chloride | Sigma-Aldrich | S9888 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Size-Exclusion Chromatography Column | GE Healthcare | Sephadex G-25 |

| Dialysis Tubing (appropriate MWCO) | Thermo Fisher Scientific | 66380 |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC901024 |

Detailed Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

-

Carbonate-Bicarbonate Buffer (0.1 M, pH 9.0):

-

Prepare a 0.1 M solution of sodium bicarbonate (8.4 g/L) and a 0.1 M solution of sodium carbonate (10.6 g/L).

-

To prepare 100 mL of the pH 9.0 buffer, mix approximately 80 mL of the sodium bicarbonate solution with the sodium carbonate solution, monitoring the pH with a calibrated pH meter. Adjust the volumes as necessary to achieve the target pH.

-

It is recommended to prepare this buffer fresh on the day of use.[5]

-

-

2,6-Dimethylphenyl Isothiocyanate Stock Solution (10 mg/mL in DMSO):

-

Due to the hydrolytic instability of isothiocyanates in aqueous solutions, prepare a fresh stock solution in anhydrous DMSO immediately before use.[6]

-

Weigh out the desired amount of 2,6-Dimethylphenyl isothiocyanate in a microcentrifuge tube and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

-

Vortex briefly to ensure complete dissolution.

-

Protocol 2: Protein Preparation

-

Buffer Exchange:

-

The protein of interest must be in an amine-free buffer at a suitable concentration (typically 2-10 mg/mL). Buffers containing primary amines, such as Tris or glycine, will compete with the lysine residues for reaction with the isothiocyanate and must be avoided.

-

Perform buffer exchange into the 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0) using either dialysis or a desalting column (e.g., Sephadex G-25).

-

Determine the protein concentration after buffer exchange using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

Protocol 3: Conjugation Reaction

-

Reaction Setup:

-

In a microcentrifuge tube, add the buffer-exchanged protein solution.

-

While gently vortexing the protein solution, add the desired volume of the 2,6-Dimethylphenyl isothiocyanate stock solution dropwise. The optimal molar ratio of isothiocyanate to protein will need to be determined empirically but a starting point of a 10- to 50-fold molar excess of the isothiocyanate is recommended.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.[7]

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the protein and the desired degree of labeling. Protect the reaction from light if the isothiocyanate or protein is light-sensitive.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a small molecule with a primary amine, such as Tris or hydroxylamine, can be added to a final concentration of approximately 50 mM to quench any unreacted isothiocyanate. Incubate for an additional 1-2 hours at room temperature.

-

Protocol 4: Purification of the Conjugate

It is essential to remove unreacted 2,6-Dimethylphenyl isothiocyanate and any reaction byproducts from the conjugated protein.

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect fractions.

-

The protein conjugate will elute in the void volume, while the smaller, unreacted isothiocyanate molecules will be retained and elute later.

-

Monitor the elution profile by measuring the absorbance of the fractions at 280 nm.

-

-

Dialysis/Ultrafiltration:

-

Alternatively, the reaction mixture can be dialyzed against a large volume of storage buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.

-

Centrifugal ultrafiltration devices with an appropriate molecular weight cut-off (MWCO) can also be used to remove unreacted isothiocyanate and for buffer exchange.[8]

-

Protocol 5: Characterization of the Conjugate

-

Degree of Labeling (DOL) Determination (Spectrophotometric - if applicable):

-

If 2,6-Dimethylphenyl isothiocyanate possesses a distinct UV-Vis absorbance peak that does not significantly overlap with the protein's absorbance, the DOL can be estimated spectrophotometrically. This will require determining the molar extinction coefficient of the isothiocyanate.

-

-

Mass Spectrometry:

-

Mass spectrometry is a powerful tool for confirming covalent modification and determining the degree of labeling.[9]

-

For intact protein analysis, techniques like ESI-MS or MALDI-TOF can be used to measure the mass of the modified protein. The mass increase will correspond to the number of isothiocyanate molecules attached.

-

For identifying specific modification sites, a bottom-up proteomics approach can be employed. The conjugated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified lysine-containing peptides can be identified by the characteristic mass shift.

-

-

NMR Spectroscopy:

-

For smaller proteins or peptides, NMR spectroscopy can provide detailed structural information about the modification.[10] Changes in the chemical shifts of lysine side-chain protons and carbons upon modification can be observed.

-

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

pH too low: Ensure the reaction buffer is at the optimal pH (8.5-9.5).

-

Inactive Isothiocyanate: Use freshly prepared isothiocyanate stock solution in anhydrous DMSO.

-

Insufficient Molar Excess: Increase the molar ratio of isothiocyanate to protein.

-

Steric Hindrance: The 2,6-dimethyl substitution pattern may sterically hinder the reaction with some lysine residues. Longer reaction times or slightly elevated temperatures (e.g., 37°C) may be necessary, but this should be balanced against the risk of protein denaturation.

-

-

Protein Precipitation:

-

High DMSO Concentration: Ensure the final DMSO concentration is below 10%.

-

Hydrophobicity of the Isothiocyanate: 2,6-Dimethylphenyl isothiocyanate is hydrophobic, and conjugation can increase the overall hydrophobicity of the protein, potentially leading to aggregation. Perform the reaction at a lower protein concentration or include solubility-enhancing excipients if compatible with the downstream application.

-

-

Non-specific Modification:

-

pH too high: Very high pH values can promote side reactions. Maintain the pH within the recommended range.

-

Reaction with Cysteine: If the protein contains reactive cysteine residues, consider a lower reaction pH or blocking the cysteines prior to the reaction with the isothiocyanate.

-

Conclusion

The reaction of 2,6-Dimethylphenyl isothiocyanate with lysine residues offers a robust method for creating stable protein conjugates. By carefully controlling the experimental parameters, particularly pH and stoichiometry, researchers can achieve efficient and selective modification. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of this valuable bioconjugation technique in a variety of research and development applications.

References

- Galvani, M., et al. (2001).

- Hermanson, G. T. (2013).

- Jorbágy, I., & Király, K. (1966). [The use of fluorescein isothiocyanate in the quantitative determination of proteins]. Acta biochimica et biophysica Academiae Scientiarum Hungaricae, 1(3), 253–258.

- Keppler, J. K., et al. (2017). Covalent binding of allyl isothiocyanate to whey proteins: Effects on physicochemical properties. Food Chemistry, 229, 65-73.

- Nakamura, Y., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical research in toxicology, 22(3), 536–542.

- Péczka, N., et al. (2020).

- Sigma-Aldrich. (n.d.). Fluorescein Isothiocyanate.

- Thermo Fisher Scientific. (n.d.).

- Tóth, G. K., et al. (2014). A novel and efficient method for FITC labelling of proteins using tandem affinity purification. Journal of biochemical and biophysical methods, 105, 12-15.

- Turell, L., et al. (2021).

- Van Den Berg, M. A., et al. (2021). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate.

- Zhang, X., et al. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. The Journal of organic chemistry, 65(19), 6237–6240.

- BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.

- BenchChem. (2025).

- ChemicalBook. (n.d.).

- Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.

- Frontiers in Chemistry. (2022). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins.

- MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.

- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.

- PubMed. (2001).

- PubMed. (2009).

- PubMed. (2019). Allyl isothiocyanate regulates lysine acetylation and methylation marks in an experimental model of malignant melanoma.

- PubMed. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress.

- Recent Progress in NMR. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method.

- ResearchGate. (2013). The best protocol for FITC labeling of proteins.

- ResearchGate. (2025). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems.

- Semantic Scholar. (n.d.).

- Sigma-Aldrich. (n.d.).